Prorocentrolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

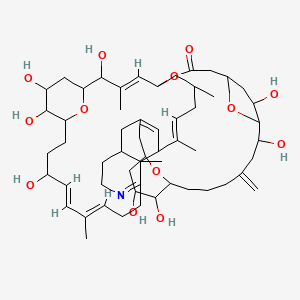

Prorocentrolide is a tetrahydropyridine.

常见问题

Basic Research Questions

Q. What analytical methodologies are recommended for structural elucidation of prorocentrolide analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving substituent configurations. Use 1D (¹H, ¹³C) and 2D techniques (COSY, TOCSY, HSQC, HMBC, ROESY) to assign chemical shifts and correlate protons/carbons. For example, ROESY correlations in this compound-A (R7=CH₃, R8=OH) resolve spatial proximity of H-17/H-22 and H-47/H-50 . Solvent choice (e.g., CD₃OD vs. DMSO-d₆) impacts peak resolution, as seen in this compound-C’s NMR spectra . HR-ESI MS validates molecular formulas (e.g., this compound-B’s SO₄²⁻ group) .

Q. How do substituent variations among this compound analogs affect bioactivity screening?

Q. What are the primary biological sources of prorocentrolides, and how are they isolated?

- Methodological Answer : Prorocentrolides are produced by benthic dinoflagellates (Prorocentrum lima, P. maculosum). Isolation involves:

Advanced Research Questions

Q. How can conflicting structural data for this compound analogs be resolved?

- Methodological Answer : Address discrepancies (e.g., R2=CH₂= vs. CH₃ in dihydro analogs) via:

- J-Based Configuration Analysis (JBCA) : Determine relative configurations using coupling constants (e.g., C-14 to C-18 in this compound-C) .

- Molecular Modeling : Chem3D or DFT simulations to visualize steric hindrance and validate ROESY correlations .

Q. What experimental designs are optimal for assessing this compound toxicity mechanisms?

- Methodological Answer :

Q. How can SAR studies be optimized for this compound-derived drug candidates?

- Methodological Answer :

- Synthetic Modifications : Introduce acetyl/methyl groups (e.g., 14-O-acetyl-4-hydroxy this compound) via esterification .

- Data Integration : Multivariate analysis (PCA or PLS) to correlate substituent patterns (R1–R8) with bioactivity .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in cytotoxicity data across this compound studies?

- Methodological Answer :

属性

CAS 编号 |

117120-34-0 |

|---|---|

分子式 |

C56H85NO13 |

分子量 |

980.3 g/mol |

IUPAC 名称 |

(10E,12E,23E,47E)-14,18,19,22,31,33,40,41-octahydroxy-2,11,23,47,50-pentamethyl-35-methylidene-26,53,54,55-tetraoxa-6-azaheptacyclo[23.21.5.13,45.117,21.129,32.139,43.02,7]pentapentaconta-6,10,12,23,45,47-hexaen-27-one |

InChI |

InChI=1S/C56H85NO13/c1-31-9-8-12-50-56(6)37(19-20-57-50)24-36-25-40-27-43(59)53(65)47(67-40)11-7-10-32(2)22-45(61)55-46(62)28-41(69-55)29-51(63)68-39(21-33(3)13-15-34(4)42(56)26-36)23-35(5)52(64)49-30-44(60)54(66)48(70-49)18-17-38(58)16-14-31/h9,14-16,23,26,33,37-49,52-55,58-62,64-66H,2,7-8,10-13,17-22,24-25,27-30H2,1,3-6H3/b16-14+,31-9+,34-15+,35-23+ |

InChI 键 |

XZXZSKRRHGFIQS-YFHRIDBKSA-N |

SMILES |

CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |

手性 SMILES |

CC1C/C=C(/C2C=C3CC4C2(C(=NCC4)CC/C=C(/C=C/C(CCC5C(C(CC(O5)C(/C(=C/C(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)/C)O)O)O)O)\C)C)\C |

规范 SMILES |

CC1CC=C(C2C=C3CC4C2(C(=NCC4)CCC=C(C=CC(CCC5C(C(CC(O5)C(C(=CC(C1)OC(=O)CC6CC(C(O6)C(CC(=C)CCCC7C(C(CC(C3)O7)O)O)O)O)C)O)O)O)O)C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。